molecular formula C13H9Cl2NO B1463318 2-(2,4-Dichlorobenzoyl)-5-methylpyridine CAS No. 1187164-81-3

2-(2,4-Dichlorobenzoyl)-5-methylpyridine

Cat. No. B1463318
M. Wt: 266.12 g/mol
InChI Key: YOXGGNFURZRWDS-UHFFFAOYSA-N
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Description

“2,4-Dichlorobenzoyl” is a component of various compounds used in chemical reactions . “Di(2,4-dichlorobenzoyl) peroxide”, classified as a diacyl peroxide, is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator .


Molecular Structure Analysis

The molecular structure of “Di(2,4-dichlorobenzoyl) peroxide” is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

“Di(2,4-dichlorobenzoyl) peroxide” is used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator . Its thermal decomposition behavior was examined by combining simulations with thermal analysis methods to analyze the foundation of thermokinetics .


Physical And Chemical Properties Analysis

“Di(2,4-dichlorobenzoyl) peroxide” is essentially a solid that is insoluble in water and slightly unstable to reducing agents, acids, and alkalis . It has been studied using differential scanning calorimetry .

Scientific Research Applications

Application in Silicone Rubber Manufacturing

  • Summary of the Application: DCBP is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator .
  • Methods of Application or Experimental Procedures: The properties of DCBP were investigated using differential scanning calorimetry . The thermal decomposition behavior of DCBP was examined by combining simulations with thermal analysis methods .
  • Results or Outcomes: The study provided insights into the thermokinetics of DCBP, such as the peak temperature, heat of decomposition, and apparent activation energy . This understanding is crucial for safety considerations during chemical reactions, as DCBP’s reactivity or incompatibility may negatively affect safety requirements .

Safety And Hazards

“Di(2,4-dichlorobenzoyl) peroxide” may explode from heat, contamination, or loss of temperature control. It may ignite combustibles and may be ignited by heat, sparks, or flames . It may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

(2,4-dichlorophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-2-5-12(16-7-8)13(17)10-4-3-9(14)6-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXGGNFURZRWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorobenzoyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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